molecular formula C38H40Cl2N4O12 B13444963 3-[7,12,17-Tris(2-carboxyethyl)-8,18-bis(carboxymethyl)-3,13-dimethyl-22,24-dihydroporphyrin-2-yl]propanoic acid;dihydrochloride

3-[7,12,17-Tris(2-carboxyethyl)-8,18-bis(carboxymethyl)-3,13-dimethyl-22,24-dihydroporphyrin-2-yl]propanoic acid;dihydrochloride

Cat. No.: B13444963
M. Wt: 815.6 g/mol
InChI Key: JUWCWPNIJPEWFK-UHFFFAOYSA-N
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Description

3-[7,12,17-Tris(2-carboxyethyl)-8,18-bis(carboxymethyl)-3,13-dimethyl-22,24-dihydroporphyrin-2-yl]propanoic acid;dihydrochloride is a complex organic compound belonging to the porphyrin family Porphyrins are macrocyclic compounds that play a crucial role in various biological processes, including oxygen transport and photosynthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[7,12,17-Tris(2-carboxyethyl)-8,18-bis(carboxymethyl)-3,13-dimethyl-22,24-dihydroporphyrin-2-yl]propanoic acid;dihydrochloride typically involves the acid hydrolysis of tris(2-cyanoethyl)phosphine in refluxing aqueous hydrochloric acid. The reaction conditions require careful control of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps, such as crystallization or chromatography, to achieve the required quality for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-[7,12,17-Tris(2-carboxyethyl)-8,18-bis(carboxymethyl)-3,13-dimethyl-22,24-dihydroporphyrin-2-yl]propanoic acid;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different porphyrin derivatives.

    Reduction: It can be reduced to break disulfide bonds within and between proteins.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as tris(2-carboxyethyl)phosphine, and various acids and bases to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different porphyrin derivatives, while reduction can result in the cleavage of disulfide bonds in proteins.

Scientific Research Applications

3-[7,12,17-Tris(2-carboxyethyl)-8,18-bis(carboxymethyl)-3,13-dimethyl-22,24-dihydroporphyrin-2-yl]propanoic acid;dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry and for studying porphyrin interactions.

    Biology: Employed in biochemical assays to study protein interactions and enzyme activities.

    Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic tool in medical imaging.

    Industry: Utilized in the development of corrosion inhibitors and synthetic applications for new compounds.

Mechanism of Action

The mechanism of action of 3-[7,12,17-Tris(2-carboxyethyl)-8,18-bis(carboxymethyl)-3,13-dimethyl-22,24-dihydroporphyrin-2-yl]propanoic acid;dihydrochloride involves its ability to interact with various molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that are essential for its biological and chemical activities. It also acts as a reducing agent, breaking disulfide bonds in proteins and facilitating various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-[7,12,17-Tris(2-carboxyethyl)-3,8,13,18-tetrakis(carboxymethyl)-21,24-dihydroporphyrin-2-yl]propanoic acid
  • Uroporphyrin I dihydrochloride

Uniqueness

3-[7,12,17-Tris(2-carboxyethyl)-8,18-bis(carboxymethyl)-3,13-dimethyl-22,24-dihydroporphyrin-2-yl]propanoic acid;dihydrochloride is unique due to its specific arrangement of carboxyethyl and carboxymethyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C38H40Cl2N4O12

Molecular Weight

815.6 g/mol

IUPAC Name

3-[7,12,17-tris(2-carboxyethyl)-8,18-bis(carboxymethyl)-3,13-dimethyl-22,24-dihydroporphyrin-2-yl]propanoic acid;dihydrochloride

InChI

InChI=1S/C38H38N4O12.2ClH/c1-17-19(3-7-33(43)44)27-15-31-24(12-38(53)54)22(6-10-36(49)50)30(42-31)14-26-18(2)20(4-8-34(45)46)28(40-26)16-32-23(11-37(51)52)21(5-9-35(47)48)29(41-32)13-25(17)39-27;;/h13-16,41-42H,3-12H2,1-2H3,(H,43,44)(H,45,46)(H,47,48)(H,49,50)(H,51,52)(H,53,54);2*1H

InChI Key

JUWCWPNIJPEWFK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NC1=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=C2)N5)CC(=O)O)CCC(=O)O)C)CCC(=O)O)CC(=O)O)CCC(=O)O)CCC(=O)O.Cl.Cl

Origin of Product

United States

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